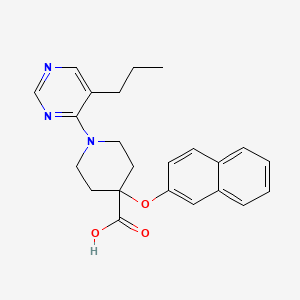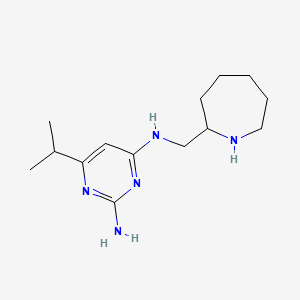![molecular formula C16H24N2O2 B5567796 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of chemicals that typically involve complex heterocyclic structures, including pyrrole and isoxazole rings. Such compounds are known for their versatile chemical properties and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-component reactions, such as the ammonium chloride-promoted four-component synthesis, leading to pyrrolopyridinones and aminooxazoles from simple starting materials (Janvier et al., 2002). Such methodologies provide efficient pathways to generate highly functionalized compounds.
Molecular Structure Analysis
Molecular structures of heterocyclic compounds can be determined using techniques like X-ray diffraction, NMR spectroscopy, and IR-spectrophotometry. These methods help elucidate the arrangement of atoms within the molecule, essential for understanding the compound's chemical reactivity and physical properties (Hotsulia, 2019).
Chemical Reactions and Properties
Compounds with pyrrole and isoxazole units engage in various chemical reactions, including cycloadditions, nucleophilic substitutions, and ligand exchange processes. These reactions are crucial for further functionalizing the compounds or integrating them into more complex molecular architectures (Mikhailov et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of heterocyclic compounds can be significantly influenced by their molecular structure. Detailed studies, including Hirshfeld surface analysis and DFT calculations, provide insights into the intermolecular interactions that dictate these properties (Pokhodylo et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further transformations, are central to understanding and exploiting these compounds in synthesis and application development. Studies often focus on functional group transformations and the generation of new chemical entities through reactions like hydrazonation, cyclization, and reduction (Zhang et al., 2019).
科学的研究の応用
Multicomponent Synthesis Techniques
One study describes a novel multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-one, starting from simple inputs, including a method that involves the reaction with alpha,beta-unsaturated acyl chloride leading to new scaffold-generating reactions. This demonstrates the utility of pyrrole derivatives in synthesizing complex heterocyclic structures, potentially relevant to the chemical family of interest (Janvier et al., 2002).
Coordination Chemistry and Ligand Synthesis
Research into the synthesis and coordination chemistry of bisoxazine ligands, derived from pyrrole, has been conducted to explore their applications in creating complex metal-organic structures. This study underscores the significance of pyrrole derivatives in developing ligands for coordination chemistry, which could be analogous to applications for the specified chemical (Mazet & Gade, 2003).
Antimicrobial Activity
Compounds derived from isoxazole, such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential for compounds within this chemical space, including the specified compound, to possess biological activities that could be harnessed for antimicrobial purposes (Bayrak et al., 2009).
Corrosion Inhibition
The use of pyrrolo[1,2-b][1,2]oxazole derivatives as corrosion inhibitors for mild steel in acidic conditions has been investigated. This research highlights the application of pyrrole and isoxazole derivatives in materials science, specifically in protecting metals from corrosion (Moretti, Guidi, & Fabris, 2013).
Drug Discovery and Biological Activity
Studies on pyrrole-oxindole derivatives as progesterone receptor modulators indicate the pharmaceutical significance of pyrrole derivatives. These findings suggest that structurally related compounds, such as the one of interest, could have potential applications in medicinal chemistry and drug development (Fensome et al., 2008).
作用機序
The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target. Many pyrrole-containing drugs are known to have diverse biological properties, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-butyl-2,5-dihydropyrrol-1-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-5-7-14-8-6-9-18(14)16(19)15-11-13(17-20-15)10-12(2)3/h6,8,11-12,14H,4-5,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVKKIKYAZXSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1C(=O)C2=CC(=NO2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
